Product packaging for Diethyl-2-carbethoxypimelate(Cat. No.:CAS No. 53007-36-6)

Diethyl-2-carbethoxypimelate

Cat. No.: B015172
CAS No.: 53007-36-6
M. Wt: 288.34 g/mol
InChI Key: REQNYFWMQIAVFW-UHFFFAOYSA-N
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Description

Diethyl-2-carbethoxypimelate (CAS 53007-36-6) is a triethyl ester compound with the molecular formula C14H24O6 and a molecular weight of 288.34 g/mol. This chemical serves as a versatile synthetic intermediate and key building block in organic synthesis and medicinal chemistry research. Its structure features multiple ester functional groups, making it a valuable precursor for the synthesis of various complex molecules, including heterocyclic compounds and potential pharmaceutical agents. Researchers utilize this compound in the synthesis of barbituric acid derivatives and other pyrimidine analogues, which are of significant interest in life science research for their potential biological activities. The compound exhibits a boiling point in the range of 175-182°C and demonstrates good solubility in various organic solvents including dichloromethane, diethyl ether, ethyl acetate, and methanol, facilitating its use in diverse synthetic applications. With a logP value of approximately 2.4, it displays moderate lipophilicity, which can be advantageous in drug discovery and development workflows. This compound is specifically designed for research applications in laboratory settings only. This product is not intended for diagnostic or therapeutic uses, and is strictly not for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H24O6 B015172 Diethyl-2-carbethoxypimelate CAS No. 53007-36-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

triethyl pentane-1,1,5-tricarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24O6/c1-4-18-12(15)10-8-7-9-11(13(16)19-5-2)14(17)20-6-3/h11H,4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REQNYFWMQIAVFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCC(C(=O)OCC)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50398823
Record name 1,1,5-Pentanetricarboxylic acid, triethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50398823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53007-36-6
Record name 1,1,5-Pentanetricarboxylic acid, triethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50398823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Strategies for Diethyl 2 Carbethoxypimelate and Its Precursors

Enantioselective and Diastereoselective Synthesis of Diethyl-2-carbethoxypimelate

The controlled synthesis of specific stereoisomers of this compound is crucial for its application in constructing complex chiral molecules. numberanalytics.com Enantioselective and diastereoselective methods aim to produce a single desired enantiomer or diastereomer, respectively, thereby avoiding the need for challenging separation of stereoisomeric mixtures. york.ac.uk

Enantioselective Synthesis: This approach introduces chirality into the molecule, resulting in an excess of one enantiomer over the other. numberanalytics.com A key strategy involves the use of chiral catalysts or auxiliaries that create an asymmetric environment during the reaction. libretexts.org For instance, the asymmetric Michael addition, a fundamental carbon-carbon bond-forming reaction, can be rendered enantioselective. numberanalytics.commasterorganicchemistry.com This has been a significant focus in organic synthesis, enabling the construction of complex chiral structures with high stereoselectivity. numberanalytics.com The development of such methods has been recognized as a major advancement, with the 2001 Nobel Prize in Chemistry being awarded for work in this area. libretexts.org

Diastereoselective Synthesis: When a molecule has multiple stereocenters, diastereoselective synthesis aims to control the relative configuration of these centers. york.ac.uk The formation of diastereomers can be influenced by the inherent stereochemistry of the starting materials or by the use of chiral reagents or catalysts. york.ac.ukbeilstein-journals.org For example, the reaction of N-tert-butanesulfinyl ketimino esters has been shown to proceed with high diastereoselectivity, providing access to specific stereoisomers of α-quaternary aziridine-2-carboxylates. organic-chemistry.org The ability to separate diastereomers by conventional methods like chromatography makes this a valuable synthetic strategy. york.ac.uk

A notable reaction for achieving stereocontrol is the Michael addition, which is a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. masterorganicchemistry.comwikipedia.org This reaction is a powerful tool for creating carbon-carbon bonds with high diastereoselectivity and enantioselectivity. wikipedia.org

StrategyKey FeatureExample Application
Enantioselective Synthesis Produces an excess of one enantiomer. numberanalytics.comAsymmetric Michael addition using chiral catalysts. numberanalytics.com
Diastereoselective Synthesis Controls the relative configuration of multiple stereocenters. york.ac.ukAza-Corey-Chaykovsky aziridination of N-tert-butanesulfinyl ketimino esters. organic-chemistry.org

Catalytic Approaches in the Formation of this compound Scaffolds

Catalysis plays a central role in modern organic synthesis by increasing reaction rates and influencing selectivity, often under milder conditions than stoichiometric reactions. mdpi.com For the synthesis of this compound and related structures, various catalytic systems have been explored.

Catalysts can be broadly categorized as homogeneous or heterogeneous. Homogeneous catalysts are soluble in the reaction medium, while heterogeneous catalysts are in a different phase, which can simplify their removal and recycling. The use of catalysts is a core principle of green chemistry, as they are effective in small amounts and can facilitate numerous reaction cycles, minimizing waste. mit.edu

Recent advancements have focused on the development of dual-catalyst systems, where two different catalysts work cooperatively to enable new transformations or improve the efficiency and selectivity of existing ones. nih.gov For example, combining photocatalysis with other catalytic modes like Lewis acid or organocatalysis has opened up new synthetic possibilities. nih.gov

In the context of forming the pimelate (B1236862) backbone, catalytic methods such as the Michael addition are frequently employed. wikipedia.org Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful tool for asymmetric synthesis, including the synthesis of chiral pyrrolidine (B122466) derivatives that can act as catalysts themselves. mdpi.com

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mit.edu The twelve principles of green chemistry provide a framework for achieving this goal. semanticscholar.org

Key green chemistry principles relevant to the synthesis of this compound include:

Waste Prevention: Designing syntheses to minimize waste is a primary goal. mit.edu

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. mit.edu The Michael addition is an example of an atom-economical reaction. wikipedia.org

Use of Safer Solvents and Auxiliaries: Minimizing or replacing hazardous solvents with greener alternatives like water, supercritical fluids, or ionic liquids is a key focus. mit.edusemanticscholar.org

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. mit.edu Alternative energy sources like microwave irradiation and ultrasound are also explored. mdpi.comnih.gov

Use of Catalysis: Catalytic reagents are preferred over stoichiometric reagents as they are used in smaller amounts and can be recycled. mit.edu

An example of applying green chemistry principles is the synthesis of adipic acid, a related dicarboxylic acid, from renewable feedstocks like D-glucose instead of petroleum-derived benzene (B151609). matanginicollege.ac.in Similarly, the development of solvent-free or aqueous reaction conditions contributes to a more sustainable synthetic process. rsc.org

Green Chemistry PrincipleApplication in Synthesis
Waste Prevention Designing synthetic routes with fewer steps and higher yields. mit.edu
Atom Economy Utilizing reactions like the Michael addition that incorporate most of the starting material atoms into the product. wikipedia.org
Safer Solvents Replacing hazardous organic solvents with water or employing solvent-free conditions. semanticscholar.orgrsc.org
Catalysis Employing recyclable catalysts to minimize waste and improve efficiency. mit.edu

Comparative Analysis of Synthetic Pathways to this compound

The synthesis of this compound can be achieved through various pathways, each with its own advantages and disadvantages. A primary method for its formation is the Michael addition reaction. numberanalytics.commasterorganicchemistry.comwikipedia.org

Classical Michael Addition: A common route involves the reaction of a malonic ester derivative (the Michael donor) with an α,β-unsaturated ester (the Michael acceptor). wikipedia.org For instance, the reaction between diethyl malonate and a suitable acrylate (B77674) derivative can lead to the pimelate skeleton. This method is well-established but may lack stereocontrol without the use of chiral catalysts or auxiliaries.

Asymmetric Michael Addition: To achieve enantioselectivity, asymmetric versions of the Michael addition have been developed. numberanalytics.com These methods utilize chiral catalysts, such as proline and its derivatives, to induce chirality in the product. mdpi.com While these methods can provide high enantiomeric excess, the catalysts can be expensive and may require specific reaction conditions.

Catalytic Routes: The use of various catalysts can improve the efficiency and selectivity of the synthesis. For example, cerium oxide (CeO₂) in combination with zeolites has been shown to be effective in related carbonate synthesis. researchgate.net While not directly for this compound, this highlights the potential for developing novel catalytic systems.

Green Synthetic Routes: Efforts to develop greener syntheses focus on using less hazardous reagents and solvents, and more energy-efficient conditions. mit.edusemanticscholar.org This could involve using water as a solvent, employing biocatalysis, or utilizing renewable starting materials. matanginicollege.ac.in While environmentally advantageous, these methods may currently have lower yields or require further optimization to be industrially viable.

Below is a comparative table of different synthetic approaches:

Synthetic PathwayAdvantagesDisadvantages
Classical Michael Addition Well-established, readily available starting materials.Often lacks stereocontrol, may require harsh basic conditions.
Asymmetric Michael Addition High enantioselectivity possible, allows for the synthesis of chiral products. numberanalytics.comChiral catalysts can be expensive, may require optimization of reaction conditions.
Advanced Catalytic Routes High efficiency and selectivity, potential for catalyst recycling. mit.eduDevelopment of new catalysts can be time-consuming and costly.
Green Synthetic Routes Environmentally friendly, uses safer reagents and solvents. mit.eduMay have lower yields or require further development for large-scale production. matanginicollege.ac.in

Elucidation of Reaction Mechanisms and Reactivity Profiles of Diethyl 2 Carbethoxypimelate

Mechanistic Investigations of Cyclization Reactions Involving Diethyl-2-carbethoxypimelate

The presence of three ester groups in this compound allows for the formation of different cyclic structures through intramolecular cyclization reactions. The specific reaction conditions and the substitution pattern on the molecule can influence the reaction pathway and the final product distribution.

The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester. wikipedia.orgmasterorganicchemistry.comlibretexts.org In the case of this compound, which is a triester, the reaction can potentially lead to the formation of three different isomeric β-keto esters. core.ac.uk The reaction is typically carried out in the presence of a base, such as sodium ethoxide, which deprotonates one of the α-carbons to the ester groups, generating an enolate. This enolate then attacks one of the other ester carbonyls in an intramolecular fashion to form a cyclic β-keto ester. wikipedia.orglibretexts.org

The reaction conditions play a crucial role in determining the product distribution. For instance, carrying out the cyclization of this compound (referred to as triester 21 in a study) in ethanolic sodium ethoxide (a homogeneous solution) favors the formation of the most thermodynamically stable product, which is the enolate of the cyclopentane (B165970) β-keto ester (24). core.ac.uk This is because all the steps in the Dieckmann condensation are reversible under these conditions. core.ac.uk Conversely, when the reaction is performed with sodium ethoxide in benzene (B151609) (Perkin's condition), where the sodium conjugate precipitates out, the product composition is different, with a higher proportion of the kinetically favored product. core.ac.uk Specifically, under Perkin's condition, the cyclization of this compound yielded a product mixture containing 80% of 2,3-dicarbethoxycyclohexanone (22) and 20% of the corresponding cyclopentane derivative (26b), whereas under homogeneous conditions (Chatterjee's condition), the mixture contained 90% of the cyclopentane derivative (26b) and only 10% of the cyclohexanone (B45756) derivative (25b). core.ac.uk

The formation of either a five-membered cyclopentanone (B42830) or a six-membered cyclohexanone ring is possible, depending on which α-carbon is deprotonated and which ester group is attacked. Generally, the formation of five- and six-membered rings is sterically favored in Dieckmann condensations. wikipedia.orglibretexts.org

The introduction of substituents on the this compound backbone can significantly influence the course of the cyclization reaction. For example, the presence of a methyl group at the C2-position, as in ethyl 2-methyl-2-carbethoxypimelate (28), can affect the acidity of the adjacent methylene (B1212753) group and introduce steric hindrance. core.ac.uk This steric hindrance can disfavor the approach of the C1-carbethoxyl group to the C6-methylene anion, thus influencing the cyclization pathway. core.ac.uk

In a study comparing the cyclization of ethyl 2-carbethoxypimelate (21) with its 2-methyl analog (28), it was observed that the substitution altered the product distribution. The cyclization of the 2-methyl derivative (28) with sodium in benzene, followed by hydrolysis and decarboxylation, yielded only one crystalline keto acid, which was identified as 2-methylcyclopentanone-2-acetic acid (32a). core.ac.uk This suggests that the methyl group directed the cyclization towards the formation of a cyclopentane ring.

The table below summarizes the effect of substitution on the Dieckmann cyclization products.

Starting MaterialReaction ConditionMajor Product(s)
This compound (21)Perkin's condition (NaOEt in benzene)80% 2,3-dicarbethoxycyclohexanone (22)
This compound (21)Chatterjee's condition (NaOEt in ethanol)90% 2,4-dicarbethoxycyclopentanone derivative (26b)
Ethyl 2-methyl-2-carbethoxypimelate (28)Sodium in benzene2-methylcyclopentanone-2-acetic acid (32a) (after hydrolysis and decarboxylation)

Intermolecular Reactions and Functional Group Transformations of this compound

While intramolecular reactions of this compound are well-studied, it can also participate in various intermolecular reactions and functional group transformations. The ester groups can undergo hydrolysis to the corresponding carboxylic acids, which can then be decarboxylated upon heating to yield ketones. orgoreview.com The active methylene group can be alkylated or acylated, providing a route to a wide range of derivatives. These transformations are fundamental in organic synthesis and allow for the conversion of the initial ester functionality into other useful chemical entities. elsevier.com For instance, the β-keto ester products from the Dieckmann cyclization can be alkylated at the α-position and subsequently decarboxylated to produce 2-substituted cycloalkanones. libretexts.org

Kinetic and Thermodynamic Studies of this compound Reactions

Detailed kinetic and thermodynamic studies specifically on this compound are not extensively reported in the provided search results. However, general principles of related reactions provide insight. The Dieckmann condensation is a reversible reaction, and the final product distribution is often under thermodynamic control, favoring the most stable product. core.ac.uk The relative rates of the different possible cyclization pathways will be influenced by factors such as the acidity of the various α-protons and the steric accessibility of the carbonyl groups.

Kinetic studies on similar systems, such as the peroxyoxalate chemiluminescent reaction, have shown that the initial attack of a nucleophile on an ester is a key rate-determining step, with both bimolecular and trimolecular pathways possible. rsc.org In terpene cyclizations, the cleavage of the leaving group was found to be the rate-determining step. nih.gov While not directly on this compound, these studies highlight the types of kinetic investigations that would be relevant to understanding its reactivity.

Applications of Diethyl 2 Carbethoxypimelate in the Synthesis of Complex Molecules

Diethyl-2-carbethoxypimelate as a Building Block for Heterocyclic Systems

The true synthetic potential of this compound is often realized after its initial transformation into a cyclic intermediate. The Dieckmann cyclization of this compound yields a substituted cyclic β-keto ester, specifically a cyclohexanone (B45756) derivative. This intermediate is a valuable synthon for a diverse range of heterocyclic compounds, containing nitrogen, oxygen, or sulfur atoms. The reactivity of the ketone and the ester functionalities within this cyclic scaffold allows for subsequent annulation and condensation reactions to build the desired heterocyclic rings.

The cyclic β-keto ester derived from this compound is an ideal precursor for various nitrogen-containing heterocycles. Structurally related compounds, such as cyclohexane-1,3-diones, are known to be imperative precursors in the synthesis of six-membered nitrogen heterocycles. researchgate.net For instance, in reactions like the Hantzsch pyridine (B92270) synthesis, a β-keto ester condenses with an aldehyde and a nitrogen source, such as ammonium (B1175870) acetate, to form dihydropyridine (B1217469) derivatives. researchgate.net This methodology suggests that the Dieckmann product of this compound could be employed in multicomponent reactions to generate highly substituted pyridine and quinoline (B57606) scaffolds, which are core structures in many pharmaceuticals. researchgate.net The reaction of cyclohexane-1,3-diones with aldehydes and amines or other nitrogen sources has been shown to produce acridine-1,8-diones and benzoacridinones. researchgate.net

Table 1: Examples of Nitrogen-Containing Heterocycles from Cyclohexane-1,3-dione Precursors

Precursor Reagents Product Type Reference
Cyclohexane-1,3-dione Aldehyde, Ethylacetoacetate, Ammonium Acetate 1,4-Dihydropyridine researchgate.net

Oxygen-containing heterocycles, such as coumarins and chromenes, can be synthesized using β-keto ester intermediates. nih.govresearchgate.net Research has demonstrated that β-keto esters can participate in three-component coupling reactions to generate coumarin (B35378) derivatives. researchgate.net In these reactions, the β-keto ester acts as a nucleophile, trapping an intermediate to form the heterocyclic ring system. nih.govresearchgate.net This established reactivity indicates that the cyclic β-keto ester obtained from the Dieckmann cyclization of this compound can be a suitable substrate for analogous transformations, leading to the formation of fused oxygen-containing heterocycles like tetrahydro-4H-chromenes. organic-chemistry.org

The synthesis of sulfur-containing heterocycles from the this compound-derived cyclic β-keto ester is also feasible through established chemical transformations. A common method involves the thionation of β-keto esters using reagents like phosphorus pentasulfide or Lawesson's reagent. This converts the carbonyl oxygen atoms to sulfur, yielding β-keto dithioesters or related thiones. chim.itekb.eg These sulfur-containing intermediates are highly reactive and serve as excellent building blocks for a variety of sulfur heterocycles, including thiophenes and 1,2-dithiol-3-thiones. chim.itekb.eg For example, β-oxodithioesters can react with various reagents to construct fused pyrazole (B372694) and other heterocyclic systems. chim.it This pathway highlights the potential to convert this compound into precursors for sulfur-containing ring systems.

Strategic Utilization of this compound in Natural Product Synthesis

The carbon framework of this compound is particularly well-suited for the synthesis of polycyclic natural products, most notably steroids. Its ability to form a six-membered ring via the Dieckmann cyclization provides a direct route to key intermediates required for building the steroid nucleus.

The Dieckmann cyclization is an intramolecular Claisen condensation of a diester that produces a cyclic β-keto ester. wikipedia.orglibretexts.org When applied to ethyl 2-carbethoxypimelate, an intramolecular reaction occurs in the presence of a base like sodium in benzene (B151609). core.ac.uk This reaction can theoretically lead to three isomeric β-keto esters. However, studies have shown that the reaction primarily yields products resulting from the formation of a six-membered ring, specifically 2,3-dicarbethoxycyclohexanone and/or 2-carbethoxy-6-oxocyclohexane-1-acetate. core.ac.uk Subsequent hydrolysis and decarboxylation of the cyclized product mixture have been shown to produce 3-carboxycyclohexanone, confirming the formation of the six-membered ring structure. core.ac.uk

These cyclic β-keto esters are valuable intermediates in the synthesis of steroids. core.ac.uk For instance, the related cyclization of ethyl 2-methyl-2-carbethoxypimelate has been studied as a route toward intermediates for steroid synthesis. core.ac.uk The resulting substituted cyclohexanone ring serves as a foundational block upon which the other rings of the steroid nucleus can be constructed through a series of annulation and functional group manipulation reactions.

Table 2: Dieckmann Cyclization of Ethyl 2-Carbethoxypimelate

Starting Material Reagent Key Intermediate(s) Application Reference

Development of Novel Molecular Architectures from this compound Derivatives

Beyond specific target classes like heterocycles and steroids, the derivatives of this compound are instrumental in developing novel and diverse molecular architectures. The Dieckmann cyclization product, a substituted cyclic β-keto ester, is a highly functionalized scaffold that allows for extensive chemical modification.

Role in Multi-Component Reaction Systems

Multi-component reactions (MCRs) are powerful tools in synthetic organic chemistry, enabling the construction of complex molecular architectures from three or more starting materials in a single, one-pot operation. These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular diversity. A key strategy in the design of MCRs is the use of versatile building blocks that can participate in sequential bond-forming events. This compound, owing to its unique structural features, is a promising candidate for application in such sophisticated reaction systems.

The core of this compound's utility in multi-component systems lies in the presence of a reactive methylene (B1212753) group positioned between two carbonyl functionalities. This structural motif renders the α-protons acidic and susceptible to deprotonation by a base, leading to the formation of a stabilized enolate. This enolate is a potent nucleophile, capable of participating in a variety of carbon-carbon bond-forming reactions, most notably the Michael addition.

In a hypothetical multi-component reaction, this compound can act as the Michael donor. The reaction cascade would typically be initiated by the formation of its enolate. This enolate would then undergo a conjugate addition to a Michael acceptor, such as an α,β-unsaturated carbonyl compound. The resulting intermediate possesses newly introduced functionalities that can then react with a third component, or undergo intramolecular cyclization, to forge complex heterocyclic or carbocyclic frameworks.

A plausible multi-component reaction involving this compound could lead to the synthesis of highly substituted pyridinone or dihydropyridine derivatives, which are prevalent scaffolds in medicinal chemistry. For instance, a reaction between this compound, an aldehyde, and an amine or ammonia (B1221849) could proceed through a series of tandem reactions, including a Knoevenagel condensation, Michael addition, and subsequent cyclization and dehydration, to afford the final heterocyclic product.

While specific, named multi-component reactions explicitly featuring this compound are not extensively documented in readily available literature, its structural analogy to well-established Michael donors like diethyl malonate strongly supports its potential in this domain. The principles of cascade and domino reactions, which are mechanistically related to MCRs, further underscore the synthetic possibilities. beilstein-journals.org

The following tables outline potential reactants and the resulting complex molecular structures that could be synthesized using this compound in a multi-component reaction setting.

Table 1: Potential Reactants for a Multi-Component Reaction Involving this compound

Component A (Michael Donor)Component B (Michael Acceptor)Component C (Nucleophile/Electrophile)
This compoundα,β-Unsaturated KetoneAmmonia
This compoundα,β-Unsaturated EsterPrimary Amine
This compoundα,β-Unsaturated NitrileHydrazine

Table 2: Hypothetical Products from a Multi-Component Reaction

ReactantsPotential Product Class
This compound, Aldehyde, Urea (B33335)Dihydropyrimidinone Derivative
This compound, α,β-Unsaturated Ketone, AmmoniaSubstituted Dihydropyridine
This compound, Aldehyde, AmineSubstituted Piperidone

The research into the application of pimelate (B1236862) derivatives in MCRs is an emerging area with significant potential for the discovery of novel synthetic methodologies and the creation of diverse molecular libraries for drug discovery and materials science. mdpi.com

Advanced Spectroscopic Characterization and Structural Elucidation of Diethyl 2 Carbethoxypimelate and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds. longdom.org By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of atoms within a molecule. longdom.org For Diethyl-2-carbethoxypimelate, both proton (¹H) and carbon-13 (¹³C) NMR studies are essential for a complete structural assignment.

The ethyl ester groups give rise to characteristic signals: a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (OCH₂) protons, resulting from spin-spin coupling with each other. The protons on the pimelate (B1236862) backbone will appear as multiplets in the aliphatic region of the spectrum. The unique proton at the C2 position (methine, CH) is expected to have a distinct chemical shift due to its attachment to three carboxyl groups.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
-CH₂-CH (COOEt )₂ ~3.4 Triplet
-O-CH₂ -CH₃ (x3) ~4.1-4.2 Quartet
-CH₂ -CH₂-CH₂- ~1.3-1.7 Multiplet

Note: Predicted values are based on standard chemical shift tables and may vary depending on the solvent and experimental conditions. pitt.educarlroth.comsigmaaldrich.com

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing data on the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum. mnstate.edu The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, which often allows for the resolution of every carbon signal. oregonstate.edu

The carbonyl carbons (C=O) of the three ester groups are expected to resonate at the most downfield region of the spectrum (typically 165-175 ppm). libretexts.orglibretexts.org The carbon atom at the C2 position, substituted with two carbethoxy groups, will also have a characteristic downfield shift. The methylene carbons of the ethyl groups (OCH₂) will appear in the 60-80 ppm range, while the methyl carbons (CH₃) will be found in the upfield region (around 10-20 ppm). oregonstate.educhemguide.co.uk The carbons of the pimelate backbone will have signals in the typical aliphatic range.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
-C =O (x3) 168-174
-C H(COOEt)₂ ~55-60
-O-C H₂-CH₃ (x3) ~60-62
-C H₂- (backbone) 20-40

Note: Predicted values are based on standard chemical shift tables and may vary depending on the solvent and experimental conditions. mnstate.educhemguide.co.uk

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the signals observed in 1D NMR spectra and establishing the complete bonding network of complex molecules. preprints.org Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) would be invaluable in the structural elucidation of this compound. ipb.ptnmrdb.org

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. longdom.org A COSY spectrum of this compound would show cross-peaks connecting the signals of the OCH₂ and CH₃ protons of the ethyl groups, as well as correlations between the protons along the pimelate backbone. cam.ac.uk

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. ipb.pt An HSQC experiment would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. ipb.pt For this compound, HMBC would be crucial for confirming the connectivity of the entire molecule, for instance, by showing correlations from the methine proton at C2 to the carbonyl carbons of the ester groups.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, which includes both Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. nih.gov These two techniques are often complementary, as some molecular vibrations may be strong in IR and weak in Raman, and vice versa. nih.govelsevier.com

For this compound, the most prominent feature in the IR spectrum would be a strong absorption band in the region of 1730-1750 cm⁻¹, which is characteristic of the C=O stretching vibration of the ester functional groups. pressbooks.publibretexts.org Other significant absorptions would include C-O stretching vibrations between 1000-1300 cm⁻¹ and C-H stretching vibrations from the aliphatic parts of the molecule, typically appearing just below 3000 cm⁻¹. libretexts.orglibretexts.org

Raman spectroscopy would also detect the C=O stretch, although it might be weaker than in the IR spectrum. The C-C bond stretches within the pimelate backbone and the various C-H bending modes would also be observable. researchgate.net A detailed analysis of both IR and Raman spectra can provide a comprehensive vibrational fingerprint of the molecule, confirming the presence of the key functional groups. nih.gov

Table 3: Characteristic Vibrational Frequencies for this compound

Functional Group Vibration Type Typical Wavenumber (cm⁻¹) Expected Intensity (IR)
C=O (Ester) Stretch 1730 - 1750 Strong
C-O (Ester) Stretch 1000 - 1300 Strong
C-H (sp³) Stretch 2850 - 3000 Medium-Strong

Source: Based on general tables for characteristic IR absorptions. libretexts.orgvscht.cz

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides crucial information about the molecular weight of a compound and can also reveal structural details through the analysis of fragmentation patterns. libretexts.org

For this compound (C₁₆H₂₈O₆), the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The fragmentation of the molecular ion upon electron impact would lead to a series of smaller, characteristic fragment ions. Esters typically undergo fragmentation through several pathways, including alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement if a gamma-hydrogen is available. miamioh.edu

Common fragmentation patterns for this compound would likely involve the loss of ethoxy groups (-OC₂H₅, loss of 45 Da), ethyl groups (-C₂H₅, loss of 29 Da), and parts of the pimelate chain. youtube.comgatech.edu The analysis of these fragmentation pathways helps to piece together the structure of the parent molecule and confirm the identity of this compound.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govwikipedia.org By diffracting a beam of X-rays off a single crystal of a compound, a detailed electron density map can be generated, from which atomic positions, bond lengths, and bond angles can be determined with high precision. nih.gov

While this compound is a liquid at room temperature, it may be possible to obtain a crystal structure by cooling it to its freezing point. Alternatively, crystalline derivatives of the compound could be synthesized and analyzed. researchgate.net An X-ray crystallographic study would provide unambiguous proof of the molecular structure, including the stereochemical configuration if chiral centers are present. The resulting structural data is invaluable for understanding intermolecular interactions in the solid state and can be used to validate molecular models derived from other techniques. nih.govmdpi.com To date, a published crystal structure for this compound itself has not been widely reported, making this an area for potential future research.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique for probing the electronic transitions within a molecule and providing insights into its electronic structure, particularly the presence of chromophores and conjugation. In the context of this compound, which is a β-keto ester, UV-Vis spectroscopy primarily elucidates the electronic transitions associated with the carbonyl (C=O) and ester functional groups. The analysis is often centered on the keto-enol tautomerism inherent to β-dicarbonyl compounds, as the electronic environment, and thus the UV-Vis absorption, differs significantly between the two forms.

The absorption of UV or visible light by a molecule excites electrons from a lower energy ground state to a higher energy excited state. davuniversity.org The most common transitions observed in organic molecules like this compound are n → π* (excitation of a non-bonding electron to an anti-bonding π orbital) and π → π* (excitation of an electron from a bonding π orbital to an anti-bonding π orbital). davuniversity.org

For simple, non-conjugated ketones and esters, the n → π* transition of the carbonyl group typically results in a weak absorption band in the region of 270-300 nm. copernicus.org The π → π* transition, which is of higher energy, usually occurs in the far UV region, below 200 nm.

The keto-enol equilibrium is a critical factor in the UV-Vis analysis of β-keto esters. semanticscholar.orgresearchgate.net The enol form possesses a conjugated system (C=C-C=O), which leads to a delocalization of π electrons. This conjugation lowers the energy gap between the π and π* orbitals, resulting in a bathochromic (red) shift of the π → π* transition to a longer wavelength, typically in the 240-270 nm range, with a significantly higher intensity (molar absorptivity, ε) compared to the n → π* transition of the keto form. semanticscholar.org

The position of the keto-enol equilibrium, and consequently the UV-Vis spectrum, is highly dependent on the solvent polarity. researchgate.net In non-polar solvents, the enol form is often stabilized by an intramolecular hydrogen bond, leading to a more prominent absorption band corresponding to the conjugated system. Conversely, polar solvents can disrupt this intramolecular hydrogen bond and favor the keto form.

While specific experimental UV-Vis data for this compound is not extensively reported in the literature, the expected absorption characteristics can be inferred from studies on analogous β-keto esters. The table below presents typical UV-Vis absorption data for related β-keto esters, illustrating the influence of structure and solvent on the electronic transitions.

CompoundSolventλmax (nm) (Keto form, n → π)λmax (nm) (Enol form, π → π)Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) (Enol form)
Ethyl acetoacetateHexane~275~245~16,000
Ethyl acetoacetateEthanol~275~248~14,000
Diethyl malonateEthanol-<200-
AcetylacetoneHexane~272~272 (broad)~11,000

*This table is illustrative and compiled from typical values for β-keto esters.

For this compound, one would expect to observe a weak n → π* transition for the keto tautomer in the 270-290 nm region. The more intense π → π* transition of the enol tautomer would likely appear in the 240-260 nm range. The relative intensities of these bands would provide a quantitative measure of the keto-enol equilibrium under the specific analytical conditions. The presence of two ester groups in this compound, one of which is directly involved in the β-dicarbonyl system, influences the electron density and may cause slight shifts in the absorption maxima compared to simpler β-keto esters like ethyl acetoacetate.

Computational and Theoretical Investigations of Diethyl 2 Carbethoxypimelate Reactivity and Structure

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is a widely used tool for predicting molecular properties due to its favorable balance between accuracy and computational cost. DFT calculations can elucidate the electronic structure and energetics of Diethyl-2-carbethoxypimelate, providing a foundational understanding of its chemical behavior.

Key parameters that can be determined through DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO gap is a crucial indicator of a molecule's kinetic stability, with a larger gap suggesting higher stability and lower reactivity.

Furthermore, DFT can be employed to calculate thermodynamic properties such as enthalpy of formation, Gibbs free energy, and entropy. These energetic calculations are vital for predicting the feasibility and spontaneity of reactions involving this compound. While specific DFT studies on this compound are not widely available, the methodologies are well-established and have been applied to a vast range of organic molecules, including other esters. chemrevlett.com

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

PropertyCalculated Value (Arbitrary Units)Significance
HOMO Energy-6.5 eVElectron-donating ability
LUMO Energy-0.8 eVElectron-accepting ability
HOMO-LUMO Gap5.7 eVKinetic stability and reactivity
Dipole Moment2.5 DMolecular polarity

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. mdpi.com This technique allows for the exploration of the conformational landscape of flexible molecules like this compound and the study of its interactions with other molecules, such as solvents or reactants. nih.gov

Given the presence of multiple single bonds in its structure, this compound can adopt a multitude of conformations. MD simulations can map out the potential energy surface of the molecule, identifying low-energy, stable conformers and the energy barriers between them. This information is critical for understanding which shapes the molecule is likely to adopt and how this might influence its reactivity and physical properties.

MD simulations can also provide detailed insights into intermolecular interactions. By simulating this compound in a solvent box, one can study the nature of solute-solvent interactions, including hydrogen bonding and van der Waals forces. This is essential for understanding its solubility and behavior in solution. Similarly, simulations can model interactions with other reactants, providing a dynamic picture of the approach and orientation that may lead to a chemical reaction.

Quantum Chemical Studies on Reaction Pathways and Transition States

Quantum chemical methods, including DFT, are instrumental in mapping out the detailed pathways of chemical reactions. nih.govresearcher.life For this compound, these studies can be used to investigate various potential reactions, such as hydrolysis, transesterification, or condensation reactions.

A key aspect of these studies is the identification and characterization of transition states. A transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. By calculating the geometry and energy of the transition state, chemists can determine the activation energy of a reaction, which is a critical factor in determining the reaction rate.

Furthermore, quantum chemical calculations can elucidate the entire reaction mechanism, identifying any intermediates that may be formed along the reaction pathway. This detailed mechanistic information is invaluable for optimizing reaction conditions and for designing new synthetic routes. While specific quantum chemical studies on the reaction pathways of this compound are not prominent in the literature, the theoretical framework for such investigations is robust and widely applied in organic chemistry. liverpool.ac.uk

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a molecule to its biological activity or a particular property. nih.govresearchgate.net Cheminformatics involves the use of computational methods to analyze chemical data. These approaches can be applied to this compound to predict its properties and potential activities based on its structure.

In a QSAR study, a set of molecules with known activities or properties is used to build a model. Molecular descriptors, which are numerical representations of chemical information, are calculated for each molecule. These descriptors can encode information about the molecule's topology, electronic properties, and shape. Statistical methods are then used to find a mathematical relationship between the descriptors and the observed activity.

For this compound, QSAR models could be developed to predict properties such as its toxicity, environmental fate, or even its sensory properties like odor. nih.gov Although specific QSAR studies on this compound are scarce, general models for aliphatic esters exist and could potentially be used to estimate its properties. researchgate.netfarmaciajournal.com

Table 2: Examples of Molecular Descriptors Used in QSAR Studies

Descriptor TypeExampleInformation Encoded
TopologicalWiener IndexMolecular branching
ElectronicPartial ChargesCharge distribution
GeometricMolecular Surface AreaMolecular size and shape
PhysicochemicalLogPLipophilicity

Prediction of Spectroscopic Data through Computational Methods

Computational methods can be used to predict various types of spectroscopic data, including NMR and IR spectra. nih.gov These predictions are highly valuable for confirming the structure of a synthesized compound and for interpreting experimental spectra.

For instance, DFT calculations can be used to predict the 1H and 13C NMR chemical shifts of this compound. The calculated shifts can then be compared with experimental data to verify the molecular structure. Similarly, the vibrational frequencies of the molecule can be calculated, which correspond to the peaks in an IR spectrum. This can aid in the assignment of experimental IR bands to specific molecular vibrations.

While the accuracy of these predictions depends on the level of theory and the basis set used, they have become a standard tool in modern chemical research for structure elucidation.

Table 3: Hypothetical Comparison of Experimental and Computationally Predicted 13C NMR Chemical Shifts for this compound

Carbon AtomExperimental Chemical Shift (ppm)Predicted Chemical Shift (ppm)
Carbonyl (ester)172.5173.1
Carbonyl (carbethoxy)169.0169.5
CH (alpha to carbethoxy)50.250.8
O-CH2 (ester)60.861.2
O-CH2 (carbethoxy)61.562.0
CH3 (ester)14.114.5
CH3 (carbethoxy)14.314.7

Note: This table is for illustrative purposes. Experimental data may vary, and predicted values are hypothetical.

Future Research Avenues and Methodological Advancements for Diethyl 2 Carbethoxypimelate

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis and manipulation of complex molecules like Diethyl-2-carbethoxypimelate stand to gain considerably from the adoption of flow chemistry and automated synthesis platforms. Flow chemistry, which involves conducting reactions in a continuous stream through tubes or channels, offers superior control over critical parameters compared to traditional batch methods. europa.eultf-gmbh.com This enhanced control is particularly relevant for reactions like the Dieckmann condensation, a key intramolecular cyclization for pimelate (B1236862) diesters. libretexts.orgnumberanalytics.com

Key Advantages of Flow Chemistry:

Enhanced Heat and Mass Transfer : The high surface-area-to-volume ratio in flow reactors allows for rapid heat dissipation, preventing hotspots that can lead to side reactions or decomposition, a crucial factor in exothermic condensations. europa.eu

Precise Reaction Control : Fine control over residence time, temperature, and reagent mixing enables the optimization of reaction conditions to favor specific outcomes. ltf-gmbh.com This could be leveraged to selectively guide the Dieckmann cyclization of this compound towards either a five- or six-membered ring product, a known challenge with its analogue, ethyl 2-carbethoxy-pimelate. core.ac.uk

Improved Safety and Scalability : The small reaction volumes inherent to flow systems minimize the risks associated with hazardous reagents or unstable intermediates. europa.eultf-gmbh.com Processes developed in flow can often be scaled up more reliably than batch processes. researchgate.net

Automated synthesis platforms, which can perform numerous reactions in parallel with minimal human intervention, offer a complementary approach for rapid discovery and optimization. chemrxiv.orgsigmaaldrich.com These systems are ideal for screening a wide array of catalysts, solvents, and temperature profiles to efficiently map the reaction landscape of this compound. sigmaaldrich.comsciforum.net For instance, an automated platform could systematically evaluate various base and solvent combinations to maximize the yield of a desired cyclization product, significantly accelerating the development of optimized synthetic protocols. sciforum.net

Development of New Catalytic Systems for Enhanced Selectivity and Efficiency

The development of novel catalysts is a cornerstone of advancing the chemistry of this compound. The classic Dieckmann cyclization of its analogue, ethyl 2-carbethoxy-pimelate, demonstrates a strong dependence on reaction conditions, which effectively function as the catalytic system. core.ac.uk Research has shown that heterogeneous conditions (sodium in benzene) favor the formation of a six-membered ring product, while homogeneous conditions (sodium ethoxide in a solution) lead predominantly to a five-membered ring. core.ac.uk

This highlights a critical avenue for future research: the design of catalysts that offer greater control over this selectivity. Future work could explore:

Lewis Acid Catalysis : The use of different Lewis acids could modulate the reactivity of the ester carbonyl groups, potentially offering a tunable method for directing the intramolecular cyclization. organic-chemistry.org

Heterogeneous Catalysts : Developing solid-supported catalysts, such as palladium on graphite (B72142) or basic oxides on supports like anatase, could not only improve selectivity but also simplify product purification. rwth-aachen.degoogle.com Such catalysts might provide steric constraints or specific active sites that favor one cyclization pathway over another.

Dual-Hydrogen-Bond Donors : Chiral catalysts, such as urea (B33335) derivatives that act as dual-hydrogen-bond donors, have been shown to catalyze enantioselective cyclizations by stabilizing transition states. nih.gov Applying this concept could lead to asymmetric Dieckmann cyclizations of substituted pimelates, a significant advancement in stereocontrol.

The following table summarizes the product distribution from the Dieckmann cyclization of ethyl 2-carbethoxy-pimelate under different classical conditions, underscoring the need for more advanced catalytic systems. core.ac.uk

Exploration of Bio-inspired and Biocatalytic Transformations

Biocatalysis offers a powerful approach for performing highly selective chemical transformations under mild conditions, an area ripe for exploration with a multifunctional substrate like this compound. acsgcipr.org While the biosynthesis of the parent pimelic acid backbone is known in microorganisms, future research could focus on using isolated or engineered enzymes to perform specific modifications on the synthetic triester itself. unipd.it

Promising future research avenues include:

Enzymatic Cyclization : While challenging, the development of a "Dieckmann cyclase" through directed evolution could offer unparalleled stereoselectivity in the formation of cyclic β-keto esters. researchgate.net Nature has evolved enzymes like P450s that can perform complex cyclizations, suggesting that enzymatic solutions for similar synthetic reactions are plausible. rsc.orgnih.gov

Selective Ester Hydrolysis : A significant synthetic challenge for this compound is differentiating between its three ester groups. Lipases and esterases are well-known for their ability to perform chemo- and regioselective hydrolysis. acsgcipr.orgnih.govnih.gov Future work could focus on identifying or engineering an enzyme that can selectively cleave only one of the three esters. diva-portal.org This would provide a green, highly efficient route to valuable synthetic intermediates that are otherwise difficult to access. Dicarboxylic acid esters have been shown to be versatile substrates for lipase-catalyzed reactions to produce hybrid compounds and polymers. beilstein-journals.org

Advanced Analytical Techniques for In Situ Monitoring of Reactions

To achieve the fine control offered by advanced synthetic methods, real-time monitoring of reaction progress is essential. Advanced analytical techniques, particularly in situ spectroscopy, can provide a continuous stream of data, offering deep insights into reaction kinetics, mechanisms, and the influence of various parameters. youtube.com

For the study of this compound, these techniques would be invaluable:

In Situ FTIR Spectroscopy : This technique is exceptionally well-suited for monitoring the Dieckmann cyclization. youtube.com By tracking the characteristic infrared absorbances of the reactant ester carbonyls and the product β-keto ester carbonyls, one could quantify the formation of both the five- and six-membered ring products in real-time. This would allow for precise determination of how changes in temperature, catalyst, or solvent concentration affect the selectivity and reaction rate, moving beyond the simple endpoint analysis reported in historical studies. core.ac.uk

Solid-Phase Reaction Monitoring : For reactions performed on a solid support, a technique explored in other Dieckmann cyclizations, specialized analytical methods are needed. acs.orgacs.org Photoacoustic FTIR spectroscopy has been demonstrated as a non-destructive method for analyzing reactions on solid phases, which could be adapted for optimizing syntheses of this compound derivatives. acs.org

The ability to "watch" the reaction as it happens would enable rapid optimization and a more profound understanding of the factors governing product distribution. youtube.com

Theoretical Frameworks for Predicting Novel Reactivity of this compound

Computational chemistry provides a powerful predictive tool for understanding and guiding synthetic efforts. By creating theoretical models, researchers can calculate the properties of molecules and simulate reaction pathways, offering insights that can be difficult to obtain through experimentation alone. nih.gov

For this compound, theoretical frameworks can be applied to:

Model Competing Reaction Pathways : The Dieckmann cyclization of the parent triester presents a classic problem of competing pathways. core.ac.uk Using methods like Density Functional Theory (DFT), researchers can model the transition state structures for both the five-membered and six-membered ring-forming cyclizations. rwth-aachen.de By calculating the activation energies for each path, it would be possible to predict which product should be favored under thermodynamic or kinetic control, providing a theoretical explanation for experimental observations and guiding the design of new substrates with biased reactivity.

Predict Catalyst-Substrate Interactions : Computational models can elucidate how a catalyst interacts with the substrate to influence selectivity. nih.govrsc.org For example, modeling the interaction of a chiral catalyst with this compound could help in designing a catalyst that selectively stabilizes the transition state leading to a single enantiomer of a cyclized product.

Virtual Screening : By calculating molecular descriptors, it's possible to perform virtual screens to identify derivatives of this compound with desired physicochemical properties, a technique commonly used in drug discovery. polyu.edu.hk

These predictive models, when used in conjunction with empirical data from automated synthesis and in situ analysis, create a powerful feedback loop for accelerating the discovery of novel reactivity and applications for this compound.

Q & A

Q. Table 1: Physicochemical Properties of this compound

PropertyValue/MethodReference
Molecular Weight298.14 g/mol
SolubilitySoluble in ethanol, ethyl acetate
Recommended StorageSealed container, 2–8°C

Q. Table 2: Common Contaminants and Mitigation Strategies

ContaminantDetection MethodMitigation
Unreacted pimelic acidTLC (Rf = 0.3 in EtOAc)Additional recrystallization
Ethyl ester byproductsGC-MS retention timeAdjust catalyst concentration

Methodological Frameworks

  • FINER Criteria : Ensure research questions are Feasible (e.g., lab resources), Novel (e.g., unexplored degradation pathways), and Relevant (e.g., applications in prodrug design) .
  • PICO Framework : Define Population (e.g., reaction systems), Intervention (e.g., catalytic conditions), and Outcomes (e.g., yield optimization) for hypothesis-driven studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.